2-Ethyl-1,4-diazepane
Description
2-Ethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4 and an ethyl substituent at position 2 (molecular formula: C₇H₁₄N₂) .
Properties
IUPAC Name |
2-ethyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-7-6-8-4-3-5-9-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMAYWRNZMVHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,4-diazepane typically involves the reaction of ethylenediamine with ethyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylenediamine acts as a nucleophile, attacking the ethyl bromide to form the desired diazepane ring.
Industrial Production Methods: In an industrial setting, the production of 2-Ethyl-1,4-diazepane can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxides of 2-Ethyl-1,4-diazepane.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of 2-Ethyl-1,4-diazepane.
Scientific Research Applications
2-Ethyl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting central nervous system disorders.
Industry: It is utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atoms in the diazepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Insights :
- For example, substituted diazepanes like the oxo-phenyl derivative exhibit distinct dihedral angles (67.8°–72.3°) between aromatic rings and the diazepane core, influencing crystal packing .
- Synthetic Flexibility : Derivatives with ester or ketone groups (e.g., Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate) require multi-step syntheses involving cyclization or azide intermediates , whereas simpler alkylated derivatives (e.g., 4-methyl-1,4-diazepane) are prepared via direct alkylation .
Reactivity and Functionalization
- Nucleophilic Substitution : The nitrogen atoms in 1,4-diazepanes are sites for electrophilic attack. For instance, 4-methyl-1,4-diazepane undergoes displacement reactions with amines to form bioactive pteridine derivatives .
- Chelation Potential: 6-Amino-1,4-diazepane derivatives exhibit strong chelation properties for radiopharmaceutical applications (e.g., ⁸⁹Zr-labeling), suggesting that 2-ethyl-1,4-diazepane could be modified similarly by introducing hydroxamate or amine side chains .
Activity Trends :
- Substituent Impact : Bulky groups (e.g., phenyl in Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate) enhance biological activity by improving target binding, while smaller alkyl groups (e.g., methyl or ethyl) may optimize pharmacokinetic properties .
- Discontinued Status of 2-Ethyl-1,4-diazepane : Commercial discontinuation could reflect challenges in stability, synthesis scalability, or competition from more bioactive analogs.
Physicochemical Properties
Table 3: Predicted Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | Predicted Collision Cross-Section (Ų, [M+H]⁺) | References |
|---|---|---|---|
| 6-Ethyl-1-methyl-1,4-diazepane | 142.22 | 130.2 | |
| 2-Ethyl-1,4-diazepane (estimated) | 126.20 | ~125–135 (inferred) |
Key Observations :
- The ethyl substituent increases molecular weight and steric bulk compared to unsubstituted 1,4-diazepane (MW: 98.15 g/mol).
- Collision cross-section data (relevant for mass spectrometry) suggest ethyl derivatives exhibit moderate conformational flexibility .
Biological Activity
2-Ethyl-1,4-diazepane is a heterocyclic compound belonging to the diazepane family, characterized by its seven-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of 2-ethyl-1,4-diazepane, summarizing research findings and case studies while providing data tables for clarity.
- Molecular Formula : C₉H₁₈N₂
- Molar Mass : 158.25 g/mol
- Structural Features : Contains an ethyl group attached to the diazepane moiety.
Target of Action
2-Ethyl-1,4-diazepane and its derivatives have been studied for their interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic processes.
Mode of Action
The compound is believed to exert its biological effects through:
- Binding Interactions : Interacting with specific biomolecules.
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Gene Expression Modulation : Influencing transcription factors that regulate gene expression.
Antimicrobial Activity
Research indicates that 2-ethyl-1,4-diazepane exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. A study highlighted its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
Anticancer Properties
Preliminary studies have shown that 2-ethyl-1,4-diazepane can induce apoptosis in cancer cell lines. In vivo studies demonstrated significant tumor growth inhibition in models treated with this compound. The proposed mechanism includes binding to dopamine receptors, which may play a role in cancer cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can significantly reduce levels of pro-inflammatory cytokines, indicating a potential therapeutic application in inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of 2-ethyl-1,4-diazepane is crucial for evaluating its therapeutic potential. Studies suggest that the compound may interact with transport proteins affecting its absorption and distribution within biological systems. Factors such as dosage and administration route significantly influence its bioavailability and efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anticancer | Induces apoptosis; inhibits tumor growth | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Studies
- Antimicrobial Study : A study conducted on various diazepane derivatives revealed that 2-ethyl-1,4-diazepane showed significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several pathogens, with results indicating effective antimicrobial activity at low concentrations.
- Cancer Research : In a recent animal model study, administration of 2-ethyl-1,4-diazepane resulted in a marked reduction in tumor size compared to control groups. The study suggested that the compound's mechanism involves apoptosis induction through receptor interaction.
- Inflammation Model : A series of experiments assessed the anti-inflammatory effects of 2-ethyl-1,4-diazepane in lipopolysaccharide (LPS)-induced inflammation models. Results indicated a significant decrease in inflammatory markers post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
